A 987306

概要

説明

A 987306は、強力で経口生物学的利用能の高いヒスタミンH4受容体拮抗薬です。 マウス腹膜炎モデルを含むさまざまなモデルにおいて、顕著な抗炎症作用を示しています 。 この化合物は、ヒトおよびラットモデルの両方において、ヒスタミンH4受容体を阻害する高い選択性と有効性で知られています .

準備方法

合成ルートと反応条件

A 987306の合成は、コア構造の調製から始まり、目的の活性を得るために官能基修飾を施した複数段階で構成されています。 特定の合成ルートと反応条件は、機密情報であり、製造業者によって異なる場合があります。 一般的なアプローチでは、環化、アミノ化、選択的な官能基保護および脱保護など、高度な有機合成技術が用いられます .

工業生産方法

This compoundの工業生産には、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が用いられます。 このプロセスには、自動反応器、連続フローシステム、および規制基準を満たすための厳しい品質管理措置の使用が含まれる場合があります .

化学反応の分析

反応の種類

A 987306は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して酸化誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元によりアミン誘導体が生成される可能性があります .

科学研究への応用

This compoundは、次を含む幅広い科学研究への応用があります。

化学: ヒスタミンH4受容体の相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 免疫応答と炎症を調節する役割について調査されています。

医学: 炎症性疾患やアレルギー性疾患の潜在的な治療薬として検討されています。

科学的研究の応用

Pharmacological Properties

A-987306 exhibits several pharmacological properties that make it a valuable tool in research:

- Histamine H4 Receptor Antagonism : A-987306 effectively blocks the action of histamine at the H4 receptor, which is implicated in various inflammatory responses .

- Anti-inflammatory Activity : In vivo studies have shown that A-987306 can reduce inflammation in models such as carrageenan-induced hyperalgesia in rats, with an effective dose (ED50) of approximately 42 µmol/kg .

- Antipruritic Effects : The compound has been shown to significantly inhibit scratching responses induced by histamine in animal models, highlighting its potential for treating pruritus .

Anti-inflammatory Effects in Animal Models

A study demonstrated that A-987306 significantly reduced inflammatory responses in a murine model of peritonitis. The compound inhibited neutrophil recruitment and attenuated thermal hypersensitivity, indicating its potential for managing pain associated with inflammation .

| Study | Model | Outcome | ED50 (µmol/kg) |

|---|---|---|---|

| Dunford et al. (2007) | Carrageenan-induced hyperalgesia | Pain reduction | 42 |

| Cowden et al. (2014) | Arthritis model | Decreased inflammation | Not specified |

Efficacy in Pruritus Management

Clinical studies have validated the antipruritic effects observed in preclinical models. A-987306 effectively reduced scratching behavior in various models of dermatitis and allergic reactions .

| Condition | Effect Observed |

|---|---|

| Acute hapten models | Reduced scratching |

| Chronic dermatitis | Decreased inflammation |

Potential Therapeutic Applications

The implications of A-987306 extend to several therapeutic areas:

- Chronic Inflammatory Diseases : Given its anti-inflammatory properties, A-987306 could be beneficial in treating conditions like asthma and rheumatoid arthritis.

- Dermatological Conditions : Its ability to mitigate itching makes it a candidate for therapies aimed at skin disorders characterized by pruritus.

- Pain Management : The compound's efficacy in reducing pain responses suggests potential applications in managing chronic pain syndromes.

作用機序

A 987306は、ヒスタミンH4受容体に選択的に結合して拮抗することにより効果を発揮します。 この相互作用により、ヒスタミンによる受容体の活性化が阻害され、炎症や免疫応答に関与する下流のシグナル伝達経路が阻害されます。 この化合物は、他のヒスタミン受容体サブタイプよりもヒスタミンH4受容体に対して高い選択性を示し、その有効性と副作用の軽減に貢献しています .

類似化合物との比較

類似化合物

JNJ 7777120: 類似の抗炎症作用を持つ別のヒスタミンH4受容体拮抗薬。

PF 3893787: 炎症性疾患研究に適用できる強力なヒスタミンH4受容体拮抗薬。

VUF 6002: ヒスタミンH4受容体を阻害する高い選択性と有効性で知られています

A 987306の独自性

This compoundは、経口生物学的利用能が高く、強力な抗炎症作用を持ち、ヒスタミンH4受容体に対して選択性があるため、際立っています。 これらの特性により、研究と潜在的な治療的応用の両方において貴重なツールとなっています .

生物活性

A-987306 is a potent antagonist of the histamine H4 receptor (H4R), which plays a significant role in mediating inflammatory responses and immune system regulation. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions characterized by inflammation and pain.

A-987306 functions primarily as an antagonist at the histamine H4 receptor, exhibiting high affinity and selectivity. The pharmacological profile of A-987306 includes:

- pKi Values : A-987306 has pKi values of 8.24 for human H4 receptors and 8.47 for rat H4 receptors, indicating strong binding affinity .

- Inhibition Potency : The compound shows inhibition constants (Kis) of 3.4 nM for rat H4 and 5.8 nM for human H4 receptors, demonstrating its potency as an H4R antagonist .

Anti-inflammatory Effects

Research indicates that A-987306 exhibits significant anti-inflammatory properties:

- Peritonitis Model : In experimental models, A-987306 has been shown to reduce inflammation in a carrageenan-induced peritonitis model, suggesting its potential use in treating inflammatory diseases .

- Pain Assays : The compound effectively blocks pain responses, particularly in models of hyperalgesia, which further supports its role in pain management .

Immune Response Modulation

The activation of H4R is closely linked to various immune responses:

- Chemotaxis Induction : A-987306 inhibits the chemotaxis of immune cells such as eosinophils and mast cells, which are critical in allergic responses and inflammation .

- Cytokine Release : The compound modulates the release of several pro-inflammatory cytokines (e.g., IL-6, IL-1β) and Th2 cytokines (e.g., IL-4, IL-5), highlighting its role in regulating immune responses .

Study 1: Pain Management

In a study assessing the efficacy of A-987306 in pain management, researchers administered the compound to rats subjected to carrageenan-induced hyperalgesia. Results indicated a significant reduction in pain sensitivity compared to control groups, demonstrating the compound's potential as an analgesic agent.

Study 2: Inflammatory Response

Another study investigated the anti-inflammatory effects of A-987306 using a mouse model of allergic asthma. The administration of A-987306 resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration into lung tissues, suggesting its therapeutic potential in asthma management.

Table 1: Pharmacological Profile of A-987306

| Parameter | Value |

|---|---|

| pKi (Human H4) | 8.24 |

| pKi (Rat H4) | 8.47 |

| Kis (Human H4) | 5.8 nM |

| Kis (Rat H4) | 3.4 nM |

| Anti-inflammatory Activity | Yes |

| Pain Response Blockage | Yes |

Table 2: Cytokine Modulation by A-987306

| Cytokine | Effect |

|---|---|

| IL-1β | Decreased |

| IL-6 | Decreased |

| IL-4 | Modulated |

| IL-5 | Modulated |

| IL-10 | Increased |

特性

IUPAC Name |

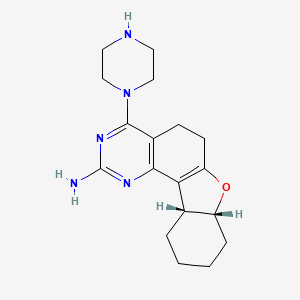

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJVWJQAVGLHJ-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148488 | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082954-71-9 | |

| Record name | A-987306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-987306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does A-987306 interact with the histamine H4 receptor and what are the downstream effects of this interaction?

A: A-987306 acts as a potent and selective antagonist of the histamine H4 receptor (H4R). [, , ] This means that it binds to the H4R and blocks the binding of histamine, the endogenous ligand. By doing so, A-987306 prevents the activation of downstream signaling pathways typically triggered by histamine binding to the H4R. [, , ] This inhibition of H4R signaling has been shown to reduce inflammatory responses and alleviate pruritus (itch) in preclinical models. [, , ]

Q2: What is the relationship between the structure of A-987306 and its activity as an H4R antagonist? Have any modifications been explored?

A: A-987306 shares a 2-aminopyrimidine scaffold with several other known H4R antagonists, suggesting the importance of this structural feature for activity. [] While specific structure-activity relationship (SAR) studies for A-987306 are not detailed in the provided abstracts, research exploring azine modifications within this chemical class highlights the impact of structural changes on H4R antagonist potency and selectivity. [] Further research exploring modifications to the A-987306 scaffold could further refine its pharmacological profile.

Q3: What preclinical data supports the potential use of A-987306 as a therapeutic agent?

A3: A-987306 has demonstrated efficacy in several preclinical models:

- Inhibition of H4R Agonist-Induced Scratching: A-987306 effectively blocked clobenpropit-induced scratching in mice, indicating antipruritic activity. []

- Anti-Inflammatory Activity: The compound exhibited anti-inflammatory effects in a mouse peritonitis model. []

- Pain Reduction: Notably, A-987306 showed potent analgesic effects, effectively blocking pain responses in a rat model of carrageenan-induced thermal hyperalgesia. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。